Calcium nitrate

説明

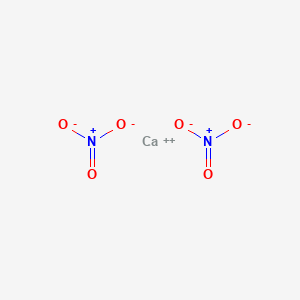

Calcium nitrate (Ca(NO₃)₂) is an inorganic compound composed of calcium ions (Ca²⁺) and nitrate ions (NO₃⁻). It exists in two primary forms: anhydrous this compound (164.088 g/mol) and tetrahydrate this compound (236.15 g/mol) . The tetrahydrate form is more commonly used due to its high solubility in water (1212 g/L at 20°C) and stability under standard conditions .

準備方法

Laboratory-Scale Preparation Methods

Reaction of Calcium Carbonate with Nitric Acid

The most widely documented laboratory method involves the neutralization of calcium carbonate (CaCO₃) with dilute nitric acid (HNO₃). The reaction proceeds as follows:

3 + 2\text{HNO}3 \rightarrow \text{Ca(NO}3\text{)}2 + \text{CO}2 + \text{H}2\text{O}

In a typical procedure, 2.5 g of powdered calcium carbonate is gradually added to 25 cm³ of 1 M nitric acid heated to 60°C . Excess CaCO₃ ensures complete acid neutralization, with effervescence from CO₂ release indicating progress. The mixture is filtered warm to remove unreacted carbonate, and the filtrate is evaporated at 60°C until crystals form. Slow cooling yields hydrated this compound tetrahydrate (Ca(NO₃)₂·4H₂O), which is dried at room temperature . Theoretical yield calculations rely on the nitric acid volume, with practical yields often exceeding 85% under optimized conditions .

Reaction of Calcium Hydroxide with Ammonium Nitrate

An alternative laboratory method employs calcium hydroxide (Ca(OH)₂) and ammonium nitrate (NH₄NO₃):

4\text{NO}3 + \text{Ca(OH)}2 \rightarrow \text{Ca(NO}3\text{)}2 + 2\text{NH}4\text{OH}

This double displacement reaction benefits from the high solubility of ammonium hydroxide, which remains in solution while this compound precipitates . While less common than the acid-carbonate route, this method avoids CO₂ generation, simplifying gas management in closed systems.

Industrial Production Techniques

Acid-Carbonate Reaction

Industrial-scale production mirrors the laboratory acid-carbonate method but incorporates advanced process controls. Finely ground limestone (≥95% CaCO₃) reacts with 50–60% nitric acid in continuously stirred tank reactors maintained at 70–80°C . The exothermic reaction (ΔH ≈ −200 kJ/mol) necessitates cooling to prevent thermal runaway. Subsequent steps include:

-

Filtration : Removal of undissolved impurities via vacuum filtration.

-

Evaporation : Multi-stage vacuum evaporation concentrates the solution to 80–85% Ca(NO₃)₂.

-

Crystallization : Cooling crystallizers produce tetrahydrate crystals, which are centrifuged and dried .

Table 1: Industrial Production Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Reactor Temperature | 70–80°C | |

| Acid Concentration | 50–60% HNO₃ | |

| Evaporation Efficiency | 80–85% Ca(NO₃)₂ | |

| Annual Global Production | 5.2 million metric tons |

By-Product of Calcium Phosphate Extraction

This compound is also obtained during phosphoric acid production via the Odda process:

3(\text{PO}4)2 + 6\text{HNO}3 + 12\text{H}2\text{O} \rightarrow 2\text{H}3\text{PO}4 + 3\text{Ca(NO}3\text{)}2 + 12\text{H}2\text{O}

This method capitalizes on the simultaneous extraction of phosphate and nitrate salts, reducing raw material costs . However, the coexistence of phosphoric acid complicates purification, requiring ion exchange or solvent extraction to isolate Ca(NO₃)₂.

Alternative Methods Using Waste Materials

Synthesis from Eggshells

Recent studies demonstrate the viability of using eggshell waste (≈97% CaCO₃) as a calcium source . Key steps include:

-

Pretreatment : Eggshells are washed, soaked in 5% NaClO to remove organics, and dried.

-

Size Reduction : Milling to 150–200 µm powder.

-

Leaching : Reaction with 4 M HNO₃ at 60°C for 2 hours.

-

Crystallization : Evaporation and cooling to recover Ca(NO₃)₂·4H₂O.

Table 2: Eggshell Conversion Efficiency by Species

| Eggshell Type | Conversion Efficiency (%) | Yield (g/10g shell) | Source |

|---|---|---|---|

| Quail | 89.95 | 1.15 | |

| Duck | 78.30 | 0.98 | |

| Broiler Chicken | 74.45 | 0.92 |

Quail eggshells exhibit superior performance due to their thinner structure and higher reactive surface area . This approach aligns with circular economy principles, valorizing biowaste while mitigating environmental pollution.

Comparative Analysis of Preparation Methods

Efficiency and Cost Considerations

-

Acid-Carbonate Route : High efficiency (90–95% yield) but requires high-purity limestone and acid, increasing raw material costs .

-

By-Product Method : Lower purity (70–80% Ca(NO₃)₂) but economically favorable in integrated phosphate facilities .

-

Eggshell Method : Moderate yields (75–90%) with minimal feedstock costs, ideal for small-scale sustainable production .

Environmental Impact

Industrial methods generate CO₂ and NOₓ emissions, necessitating scrubbers . In contrast, eggshell utilization reduces landfill waste and carbon footprint by 40% compared to conventional routes .

化学反応の分析

Thermal Decomposition

At elevated temperatures (>500°C), calcium nitrate decomposes:

This reaction releases nitrogen dioxide (NO₂) and oxygen (O₂), with calcium oxide (CaO) as a residue .

Reactions with Acids and Bases

This compound participates in neutralization and precipitation reactions:

Double Displacement Reactions

This compound reacts with salts to form precipitates or soluble products:

| Reactant | Equation | Key Product |

|---|---|---|

| Magnesium sulfate | Calcium sulfate | |

| Potassium chloride | Potassium nitrate | |

| Ammonium fluoride | Nitrous oxide, calcium fluoride |

Solubility and Dissociation

This compound exhibits high solubility in polar solvents:

| Solvent | Solubility (20°C) | Notes |

|---|---|---|

| Water | 1212 g/L (anhydrous) | Dissociates into Ca²⁺ and NO₃⁻ |

| Methanol | 158 g/100 g (40°C) | Higher solubility than ethanol |

| Ethanol | 62.9 g/100 g (40°C) | Limited solubility |

In aqueous solutions:

Concrete Mitigation

This compound inhibits alkali-silica reactions (ASR) in concrete by forming a passivating layer of calcium silicate hydrate (C-S-H) and calcite on reactive aggregates . For example:

Sediment Remediation

In polluted sediments, this compound oxidizes Fe²⁺ and S²⁻, immobilizing phosphorus (P) and arsenic (As):

Research Advancements

Recent studies highlight novel applications:

科学的研究の応用

Agricultural Applications

Calcium Nitrate as a Fertilizer

This compound is primarily recognized as a fertilizer, providing essential nutrients—calcium and nitrogen—to plants. Its high solubility makes it particularly effective in both soil and hydroponic systems.

- Nutrient Supply : It helps prevent calcium deficiency in crops, which can lead to physiological disorders such as blossom end rot in tomatoes and bitter pit in apples .

- Soil Amendment : It raises soil pH, improving nutrient availability in acidic soils .

Table 1: Nutritional Benefits of this compound in Agriculture

| Nutrient | Role in Plant Growth | Deficiency Symptoms |

|---|---|---|

| Calcium | Strengthens cell walls; aids root development | Blossom end rot; weak stems |

| Nitrogen | Essential for protein synthesis; promotes leafy growth | Stunted growth; yellowing leaves |

Case Study: Potato Production

A study conducted by researchers at Arsi University assessed the effects of this compound on potato growth. The results indicated that applying this compound significantly improved tuber yield compared to control groups . The study utilized different concentrations of calcium nutrients and demonstrated that higher doses led to better growth metrics.

Wastewater Treatment

This compound plays a crucial role in wastewater management, particularly in controlling hydrogen sulfide emissions—a common issue in sewage systems.

- Odor Control : By promoting anoxic conditions, this compound inhibits the metabolism of sulfate-reducing bacteria, thus preventing hydrogen sulfide formation .

- Biological Treatment : It enhances autotrophic denitrification processes, effectively reducing foul odors in municipal wastewater facilities .

Table 2: Benefits of this compound in Wastewater Treatment

| Benefit | Description |

|---|---|

| Odor Reduction | Prevents hydrogen sulfide formation |

| Enhanced Biological Activity | Supports beneficial microbial processes |

| Cost-Effective | Low-cost solution for large-scale applications |

Beyond agriculture and construction, this compound has several other industrial uses:

作用機序

The mechanism by which calcium nitrate exerts its effects involves the release of nitrate ions, which act as electron acceptors. In sediment remediation, nitrate ions oxidize reduced sulfur and iron to their oxidized forms, facilitating the adsorption of mobile phosphorus by oxidized iron . In agriculture, the nitrate ions provide essential nitrogen for plant growth, while calcium ions strengthen plant cell walls .

類似化合物との比較

Physical and Chemical Properties

- Anhydrous form : Density = 2.504 g/cm³, melting point = 561°C, cubic crystal structure .

- Tetrahydrate form: Density = 1.896 g/cm³, melting point = 42.7°C, colorless monoclinic crystals .

- Hygroscopic nature: Absorbs moisture readily, requiring sealed storage to prevent deliquescence .

Calcium nitrate is often compared to other nitrates and calcium-containing compounds in terms of chemical behavior, applications, and environmental impact.

This compound vs. Potassium Nitrate (KNO₃)

| Property | This compound (Ca(NO₃)₂) | Potassium Nitrate (KNO₃) |

|---|---|---|

| Chemical Formula | Ca(NO₃)₂ | KNO₃ |

| Solubility (20°C) | 1212 g/L | 316 g/L |

| Primary Use | Dual-nutrient fertilizer | Oxidizer in explosives/fertilizers |

| Hygroscopicity | High | Moderate |

| Environmental Impact | Low corrosivity, soil-friendly | Can cause soil salinization |

Key Insight : this compound’s higher solubility and calcium content make it superior for agricultural calcium deficiency correction, while potassium nitrate is preferred in potassium-deficient soils .

This compound vs. Ammonium Nitrate (NH₄NO₃)

| Property | This compound | Ammonium Nitrate |

|---|---|---|

| Nitrogen Content | 15-17% | 34% |

| Calcium Content | 19-24% | 0% |

| Hygroscopicity | Moderate | Extremely high |

| Storage Stability | Stable; non-explosive | Requires anti-caking agents |

Key Insight: Calcium ammonium nitrate (a blend of Ca(NO₃)₂ and NH₄NO₃) combines the benefits of both, offering 21-27% nitrogen and 8% calcium with improved storage properties .

This compound vs. Calcium Chloride (CaCl₂)

| Property | This compound | Calcium Chloride |

|---|---|---|

| De-icing Efficiency | Effective down to -20°C | Effective down to -30°C |

| Corrosivity | Low (pH ~6.0) | High (pH ~8–9) |

| Agricultural Use | Safe for continuous soil use | Risk of chloride toxicity |

| Hygroscopicity | Moderate | Extremely high |

Key Insight : this compound is preferred in agriculture and environments sensitive to chloride toxicity, while calcium chloride excels in extreme cold .

Research Findings and Environmental Considerations

Hygroscopicity and Cloud Condensation Nuclei (CCN) Activity

- This compound (κ = ~0.5) exhibits high CCN activity similar to ammonium sulfate, making it effective in atmospheric processes. In contrast, calcium carbonate (κ = ~0.001) and calcium sulfate (κ = ~0.001) are non-hygroscopic .

- Calcium oxalate (κ = 0.05) shows intermediate hygroscopicity, highlighting the importance of chemical mixing states in environmental reactivity .

Structural Analysis in Hydrated Forms

- X-ray diffraction studies reveal that tetrahydrate this compound (Ca(NO₃)₂·4H₂O) forms a nine-coordinate structure where Ca²⁺ binds to oxygen atoms from water and nitrate ions. This structure remains stable even in superconcentrated solutions .

Data Tables

Table 1: Comparative Chemical Properties

| Compound | Molar Mass (g/mol) | Density (g/cm³) | Melting Point (°C) |

|---|---|---|---|

| This compound | 164.088 (anhydrous) | 2.504 | 561 |

| Potassium Nitrate | 101.103 | 2.109 | 334 |

| Ammonium Nitrate | 80.043 | 1.725 | 169.6 |

| Calcium Chloride | 110.98 (anhydrous) | 2.15 | 772 |

生物活性

Calcium nitrate, chemically represented as , is a widely used compound in agriculture and various biological applications. Its biological activity encompasses a range of effects on both plants and animals, particularly in terms of growth promotion, stress mitigation, and potential toxicity. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

This compound is a water-soluble fertilizer that provides plants with essential calcium and nitrogen. It is commonly used to enhance plant growth and improve crop yields, especially in saline conditions where nutrient uptake can be compromised. The compound dissociates in water to release calcium ions () and nitrate ions (), both of which play crucial roles in plant physiology.

2. Effects on Plant Growth

2.1 Growth Promotion

Research indicates that this compound significantly enhances various growth parameters in plants. A study on ornamental kale under salt stress showed that this compound treatments improved total leaf number, plant height, and root biomass compared to control groups lacking calcium supplementation. The results are summarized in Table 1.

| Treatment | Total Leaf Number | Plant Height (cm) | Root Fresh Weight (g) |

|---|---|---|---|

| Control | 10 | 20 | 5 |

| This compound (15 mM) | 19 (+90%) | 30 (+50%) | 8 (+60%) |

Table 1: Effects of this compound on Growth Parameters

The application of this compound mitigated the negative effects of salt stress, promoting healthier plant development and enhancing chlorophyll content, which is vital for photosynthesis .

2.2 Physiological Responses

Calcium plays a critical role in maintaining cell wall structure and function, while nitrate is essential for synthesizing amino acids and proteins. The combination of these two elements from this compound supports overall plant health by enhancing nutrient absorption and stress resilience .

3. Toxicological Studies

3.1 Animal Studies

This compound's biological activity extends to animal health, where it has been studied for its potential toxicity. A study examining the effects of this compound on male Wistar rats revealed significant biochemical changes at varying doses (200, 400, and 800 mg/kg). Key findings included:

- Increased Serum Levels : Elevated levels of glucose, cholesterol, triglycerides, blood urea, creatinine, and uric acid were observed in treated groups compared to controls.

- Histopathological Changes : Higher doses caused notable liver and kidney damage characterized by hepatocyte degeneration and renal atrophy .

3.2 Case Study Findings

The study outlined above demonstrated dose-dependent toxicity, with significant alterations in liver enzymes (AST and ALT) indicating impaired liver function at higher doses. These findings highlight the need for careful management of this compound use in agricultural practices to prevent potential adverse effects on animal health and the environment .

This compound's biological activity can be attributed to its role as a source of both calcium and nitrogen:

- Calcium : Essential for cell division and elongation, calcium helps stabilize cell membranes and facilitates nutrient transport within plants.

- Nitrate : Acts as a nitrogen source necessary for synthesizing proteins and nucleic acids, influencing growth rates and metabolic processes.

5. Environmental Impact

The application of this compound as a fertilizer raises concerns regarding environmental sustainability due to potential leaching into water bodies and contributing to nutrient pollution. Life Cycle Assessment (LCA) studies have indicated that nitrogen fertilizers can lead to greenhouse gas emissions and affect soil microbial activity negatively .

6. Conclusion

This compound exhibits significant biological activity with beneficial effects on plant growth while posing potential risks when used excessively in agricultural settings. Understanding its dual role—promoting growth under stress conditions while also exhibiting toxic effects at high doses—is crucial for optimizing its use in sustainable agriculture.

Q & A

Q. How can calcium nitrate solutions be prepared with precise concentration control for experimental use?

This compound tetrahydrate (Ca(NO₃)₂·4H₂O) is commonly used to prepare standard solutions. To achieve a 1000 mg/L calcium stock solution , dissolve 2.946 g of this compound tetrahydrate in distilled water and dilute to 500 mL in a volumetric flask. Dilute further for lower concentrations, but note that diluted solutions remain stable for only 24 hours . For cell culture applications, use analytical-grade this compound (e.g., EMSURE® ACS) to minimize impurities affecting biological systems .

Q. What analytical methods ensure accurate quantification of calcium and nitrate ions in complex matrices?

- Ion chromatography (IC) is recommended for simultaneous measurement of calcium, nitrate, and other ions (e.g., magnesium, chloride) in environmental or biological samples. Suppressed IC with conductivity detection achieves detection limits of ~5.8–7.0 ppm for nitrate .

- For calcium-specific quantification , atomic absorption spectroscopy (AAS) or inductively coupled plasma optical emission spectroscopy (ICP-OES) provides higher sensitivity (detection limits <1 ppm). Ensure samples are acid-digested (e.g., nitric acid) to avoid matrix interference .

Q. How does this compound’s solubility profile influence experimental design in aqueous systems?

This compound tetrahydrate is highly soluble in water (1212 g/L at 20°C), but solubility decreases in ethanol or acetone. This property is critical for:

- Precipitation studies : Adjust solvent polarity to isolate calcium-containing precipitates.

- Hydroponic systems : Maintain concentrations <10 mM to avoid osmotic stress in plant cell cultures .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile or natural rubber gloves and Tyvek® suits to prevent skin contact. Safety goggles are mandatory due to eye irritation risks .

- Storage : Keep in airtight containers at room temperature, away from combustibles (e.g., organic solvents) and reducing agents (e.g., lithium, hydrides) to prevent explosive reactions .

- Decontamination : Provide emergency showers and eye-wash stations. Contaminated clothing must be laundered separately using specialized protocols .

Q. How does thermal decomposition of this compound affect its application in high-temperature studies?

This compound decomposes at 620–670°C , producing calcium oxide (CaO), nitrogen dioxide (NO₂), and oxygen (O₂):

2 Ca(NO₃)₂ → 2 CaO + 4 NO₂↑ + O₂↑

This reaction is critical in:

- Pyrotechnics : Acts as an oxidizer but requires careful temperature control to avoid runaway exothermic reactions.

- Material synthesis : Decomposition byproducts (e.g., CaO) can influence catalytic or ceramic material properties .

Q. What experimental controls are necessary when studying this compound’s role in biological systems?

- Negative controls : Use calcium-free media to isolate nitrate’s effects (e.g., in rumen fermentation studies).

- Dose-response assays : Test concentrations from 0.1–100 mM to identify toxicity thresholds. For example, >50 mM Ca(NO₃)₂ inhibits microbial activity in anaerobic digestion models .

- Ion pairing : Account for nitrate’s dual role as a nitrogen source and oxidizer in metabolic pathways .

Q. How can conflicting data on this compound’s hygroscopicity be resolved in environmental studies?

This compound is deliquescent, absorbing moisture at relative humidity >50%. Discrepancies in hygroscopicity data arise from:

- Crystalline form : Tetrahydrate vs. anhydrous formulations.

- Purity : Technical-grade samples may contain impurities (e.g., chloride) altering water uptake.

Standardize experiments using ACS-grade this compound and humidity-controlled chambers .

Q. What statistical approaches improve data reliability in this compound treatment studies?

- Randomized block designs (RBD) : Assign treatments (e.g., this compound sprays at 0.06%) randomly within blocks to minimize spatial bias .

- Replication : Use ≥3 replicates per treatment. For ion chromatography, duplicate samples reduce analytical variability (RSD <10%) .

Q. How does this compound interact with other ions in soil or aqueous systems?

- Precipitation : Forms CaCO₃ in alkaline soils, reducing bioavailability.

- Synergism : Enhances phosphate solubility in acidic environments but competes with magnesium for plant uptake. Monitor ion ratios (e.g., Ca:Mg ≥3:1) to avoid nutrient imbalances .

Q. What advanced techniques characterize this compound’s crystallographic and thermodynamic properties?

特性

IUPAC Name |

calcium;dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2NO3/c;2*2-1(3)4/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCIPPOKBCJFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(NO3)2, CaN2O6 | |

| Record name | CALCIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1037 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | calcium nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1039719 | |

| Record name | Nitric acid, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1039719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium nitrate appears as white to light gray granular solid. May be either the anhydrous compound or the tetrahydrate. Used in fertilizers, explosives and pyrotechnics., Dry Powder; Dry Powder, Liquid; Liquid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White granules or crystals (tends to absorb water from air and become liquid);, COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. | |

| Record name | CALCIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1037 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very sol in water; freely sol in methanol, ethanol, acetone; almost insol in concn nitric acid, SOL IN ANHYD AMMONIA; IN ALCOHOL 14 G/100 CC @ 15 °C, Soluble in acetone; insoluble in ethanol, Solubility in water, g/100ml: 121.2 | |

| Record name | CALCIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1037 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.5 at 64.4 °F (USCG, 1999) - Denser than water; will sink, 2.5 @ 25 °C /Tetrahydrate/, MP= 42 °C; Density 1.82 /tetrahydrate/, 2.50 g/cm³ | |

| Record name | CALCIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1037 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Deliquescent granules, White, cubic crystals, White mass | |

CAS No. |

10124-37-5(anhydrous); 13477-34-4(tetrahydrate), 10124-37-5 | |

| Record name | CALCIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1039719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF52F38N1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1037 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1042 °F (USCG, 1999), About 560 °C, 560 °C | |

| Record name | CALCIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1037 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。